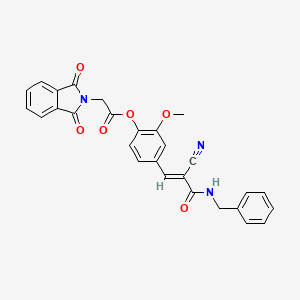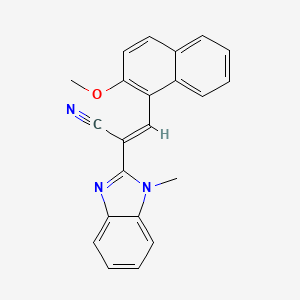![molecular formula C19H17N3S B7746319 (E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile](/img/structure/B7746319.png)
(E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole ring, an acrylonitrile group, and a methylthio-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile typically involves a multi-step process:
Formation of the Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring, which can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Introduction of the Ethyl Group: The benzimidazole ring is then alkylated with an ethylating agent such as ethyl bromide under basic conditions.
Formation of the Acrylonitrile Group: The acrylonitrile group is introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde, in the presence of a base like piperidine.
Addition of the Methylthio-Substituted Phenyl Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
化学反応の分析
Types of Reactions
(E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
科学的研究の応用
(E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile involves its interaction with specific molecular targets. The benzimidazole ring can interact with DNA or proteins, potentially inhibiting their function. The acrylonitrile group may act as an electrophile, reacting with nucleophilic sites in biological molecules. The methylthio group can modulate the compound’s lipophilicity and binding affinity.
類似化合物との比較
Similar Compounds
- (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile
- (E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methoxy)phenyl)acrylonitrile
- (E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)propionitrile
Uniqueness
(E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the ethyl group, the acrylonitrile moiety, and the methylthio-substituted phenyl ring distinguishes it from similar compounds, potentially leading to different reactivity and biological activity profiles.
特性
IUPAC Name |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-methylsulfanylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-3-22-18-7-5-4-6-17(18)21-19(22)15(13-20)12-14-8-10-16(23-2)11-9-14/h4-12H,3H2,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTIMTASTKKGLF-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-(2-tert-butyl-4-methylphenoxy)acetate](/img/structure/B7746238.png)

![(E)-2-(benzenesulfonyl)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7746254.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7746271.png)
![1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7746277.png)
![4-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B7746289.png)
![4-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7746294.png)
![4-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7746297.png)
![3-butyl-4-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7746305.png)
![1-[(Z)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethylthiourea](/img/structure/B7746307.png)
![1-[(Z)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7746311.png)
![1-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7746312.png)
![1-[(Z)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethylthiourea](/img/structure/B7746315.png)

